molecular formula C17H14FN5O3 B2595831 N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105200-05-2

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2595831
CAS RN: 1105200-05-2
M. Wt: 355.329
InChI Key: JVXPPOBWEDDMLT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14FN5O3 and its molecular weight is 355.329. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism Studies

  • The metabolism of synthetic cannabinoids including similar compounds has been investigated using high-resolution mass spectrometry and human liver microsomes. This study is crucial for understanding the metabolic profiles and proposing marker metabolites for detection in forensic samples (Cooman & Bell, 2019).

Synthesis and Biological Activities

  • Novel molecules containing similar structures have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).
  • Research on catalyst- and solvent-free synthesis of related compounds has been conducted, including theoretical studies using density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
  • Investigations into the synthesis and diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives reveal the potential for medical applications (Yar & Ansari, 2009).

Anticancer Properties

  • Studies on benzene-carboxamide derivatives, including similar compounds, have shown cytotoxic effects on cancer cell lines, indicating potential anticancer properties (Kelly et al., 2007).

Anti-Influenza Virus Activity

  • A study on the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown remarkable activity against the avian influenza virus (Hebishy et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 1,3-benzodioxole, 3-fluoroaniline, propargylamine, and ethyl chloroformate to form the intermediate compounds, which are then reacted with sodium azide and copper sulfate to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "3-fluoroaniline", "propargylamine", "ethyl chloroformate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 1,3-benzodioxole with propargylamine in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-amine.", "Step 2: React N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-amine with ethyl chloroformate in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-yl carbamate.", "Step 3: React N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-yl carbamate with 3-fluoroaniline in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]prop-2-yn-1-yl carbamate.", "Step 4: React N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]prop-2-yn-1-yl carbamate with sodium azide and copper sulfate in the presence of a reducing agent to form N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] }

CAS RN

1105200-05-2

Molecular Formula

C17H14FN5O3

Molecular Weight

355.329

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H14FN5O3/c18-11-2-1-3-12(7-11)20-16-15(21-23-22-16)17(24)19-8-10-4-5-13-14(6-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

JVXPPOBWEDDMLT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC(=CC=C4)F

solubility

soluble

Origin of Product

United States

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